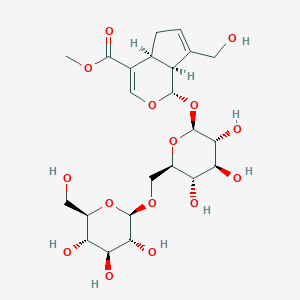

Genipin 1-gentiobioside

描述

栀子苷-1-龙胆双糖苷是一种从栀子 (Gardenia jasminoides Ellis) 果实中分离得到的生物活性化合物。 它以其保肝、抗炎、抗氧化和抗血栓形成的特性而闻名 。这种化合物属于环烯醚萜苷类,是植物中常见的次级代谢产物。

准备方法

合成路线和反应条件: 栀子苷-1-龙胆双糖苷可以通过水解栀子苷来合成,栀子苷是另一种存在于栀子中的环烯醚萜苷。 该过程涉及使用β-葡萄糖苷酶水解栀子苷生成栀子素,然后进一步糖基化形成栀子苷-1-龙胆双糖苷 .

工业生产方法: 栀子苷-1-龙胆双糖苷的工业生产通常包括从栀子果实中提取栀子苷,然后进行酶促水解和糖基化。 该过程包括溶剂萃取、真空浓缩和重结晶等步骤以纯化最终产物 .

化学反应分析

反应类型: 栀子苷-1-龙胆双糖苷会发生各种化学反应,包括氧化、还原和取代。 它可以与伯胺基团反应形成交联结构,这在聚合物化学和生物应用中很有用 .

常用试剂和条件:

氧化: 可以使用过氧化氢等常见的氧化剂。

还原: 使用硼氢化钠等还原剂。

取代: 与伯胺在温和条件下的反应很常见。

科学研究应用

Scientific Research Applications

Genipin 1-gentiobioside has a wide range of applications across various scientific disciplines:

Medicinal Applications

- Hepatoprotective Effects : GG has been shown to improve liver function markers in cholestatic liver injury models, indicating its potential for treating liver diseases.

- Antioxidant Activity : Studies demonstrate that GG reduces oxidative stress markers and enhances antioxidant enzyme levels in diabetic nephropathy models .

- Anti-inflammatory Properties : The compound inhibits the production of inflammatory cytokines through its action on the AMPK/SIRT1 pathway, making it a candidate for inflammatory disease management .

Biochemical Research

- Enzyme Immobilization : GG is utilized as a natural cross-linker for biopolymers, enhancing their stability and mechanical properties. This application is particularly relevant in biocatalysis where enzyme stability is crucial .

- Biocatalyst Design : Genipin is employed in the design of biocatalysts by immobilizing enzymes on supports or stabilizing them without supports, leading to increased reusability and efficiency .

Industrial Applications

- Materials Science : GG's properties are leveraged in developing biodegradable and biocompatible materials for drug delivery systems and tissue engineering .

- Food Industry : Due to its antioxidant properties, GG can be used as a natural preservative in food products.

Case Study 1: Hepatoprotective Effects

A study evaluated the effects of GG on liver function in cholestatic rats. Results indicated significant improvements in liver enzymes (ALT, AST) after GG treatment compared to controls, suggesting its therapeutic potential in liver diseases.

Case Study 2: Antioxidant Mechanism

In diabetic nephropathy models, GG treatment resulted in a significant reduction in malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity. This indicates its role in mitigating oxidative stress through the activation of cellular defense mechanisms .

作用机制

栀子苷-1-龙胆双糖苷通过各种分子靶点和途径发挥其作用:

类似化合物:

独特性: 栀子苷-1-龙胆双糖苷以其双糖苷结构而独一无二,与栀子素和栀子苷相比,它增强了其溶解度和生物利用度。 这使得它在需要高溶解度和稳定性的应用中特别有效 .

相似化合物的比较

Geniposide: Another iridoid glycoside from Gardenia jasminoides with similar anti-inflammatory and hepatoprotective properties.

Uniqueness: Genipin 1-gentiobioside is unique due to its dual glycoside structure, which enhances its solubility and bioavailability compared to genipin and geniposide. This makes it particularly effective in applications requiring high solubility and stability .

生物活性

Genipin 1-gentiobioside (GG) is an iridoid glycoside predominantly found in Gardenia jasminoides Ellis, a plant recognized for its medicinal properties. This compound has garnered attention for its diverse biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic effects. This article explores the biological activity of GG, supported by research findings, case studies, and data tables.

- Molecular Formula : CHO

- Molecular Weight : 550.507 g/mol

- CAS Number : 29307-60-6

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 835.3 ± 65.0 °C at 760 mmHg

- Flash Point : 281.0 ± 27.8 °C

Hepatoprotective Effects

Research indicates that GG exhibits significant hepatoprotective properties. A study demonstrated that GG administration improved liver function markers in cholestatic liver injury models, suggesting its potential in treating liver diseases .

Anti-inflammatory Effects

This compound has been shown to possess strong anti-inflammatory effects. In vitro studies revealed that GG significantly inhibited the production of pro-inflammatory cytokines in various cell lines, indicating its potential for treating inflammatory conditions .

Antioxidant Activity

GG's antioxidant activity has been validated through multiple studies. It was found to reduce oxidative stress markers such as malondialdehyde (MDA) while increasing levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in diabetic nephropathy models .

The mechanisms underlying the biological activities of GG include:

- Activation of AMPK/SIRT1/NF-κB Pathway : GG enhances renal protection against diabetic nephropathy by activating this pathway, which plays a crucial role in cellular energy homeostasis and inflammation regulation .

- Inhibition of Monoamine Oxidase (MAO) : GG has been identified as a selective inhibitor of MAO-B, which is relevant for neuroprotective applications .

Diabetic Nephropathy Model

A significant study investigated the effects of GG on diabetic nephropathy (DN) using high-fat diet/streptozotocin-induced DN mice. The treatment with GG resulted in:

- Increased cell survival rates.

- Reduced kidney damage assessed through histological staining techniques (H&E and PAS).

- Modulation of oxidative stress parameters, showing a decrease in MDA levels and an increase in SOD and GSH-Px levels post-treatment .

Table 1: Effects of this compound on Oxidative Stress Parameters

| Parameter | Control Group | DN Group | GG Treatment Group (10 μM) |

|---|---|---|---|

| MDA (μmol/L) | 1.2 ± 0.3 | 5.8 ± 0.5 | 2.4 ± 0.4 |

| SOD (U/mg) | 150 ± 20 | 80 ± 10 | 120 ± 15 |

| GSH-Px (U/mg) | 90 ± 15 | 40 ± 5 | 70 ± 10 |

Table 2: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 548.9 |

| Tmax (h) | 12.29 |

| Half-life (h) | ~1.65 |

属性

IUPAC Name |

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3/t9-,11-,12-,13-,14-,15-,16+,17+,18-,19-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZYXYLPBWLLGI-AUOPOVQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183554 | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29307-60-6 | |

| Record name | Genipin gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genipin 1-gentiobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029307606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENIPIN 1-GENTIOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI5399RDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the potential therapeutic benefits of Genipin 1-gentiobioside?

A: Research suggests that this compound exhibits potential in managing blood glucose levels by inhibiting the enzyme dipeptidyl peptidase-IV (DPP-IV). [] This enzyme plays a role in blood sugar regulation, and its inhibition could be beneficial for individuals with type 2 diabetes. Further research is needed to confirm these findings in humans.

Q2: Could you elaborate on the pharmacological mechanism of this compound in the context of depression?

A: While research specifically on this compound's antidepressant mechanism is limited, studies indicate it plays a role in the overall antidepressant effect of Zhi-zi-chi decoction (ZZCD), a traditional Chinese medicine. [] The decoction, containing this compound, demonstrated improved antidepressant effects due to the compound's increased exposure and reduced elimination in a depression state. This suggests a potential link between the compound's pharmacokinetics and its contribution to the decoction's therapeutic effects.

Q3: How does the structure of this compound relate to its potential therapeutic activities?

A: While the exact structure-activity relationship of this compound is still under investigation, some insights can be derived from existing research. For example, it's an iridoid glycoside, and studies have shown a correlation between higher levels of iridoid glycosides and the red coloration of Gardenia Fructus, suggesting a potential relationship between its structure and its physical and pharmacological properties. []

Q4: Are there specific analytical techniques used to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detection (DAD) and mass spectrometry (MS) are commonly employed for qualitative and quantitative analysis of this compound in plant materials and potentially biological samples. [, ] These techniques allow for separation, identification, and quantification of the compound based on its unique chemical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。